molecular formula C15H8Br3NO3 B607156 6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene CAS No. 1685280-21-0

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene

Cat. No. B607156
CAS RN: 1685280-21-0
M. Wt: 489.94
InChI Key: CYEGQBKPPSAVKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds, such as 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4 (1H)-ones, has been reported . These compounds were synthesized and evaluated in vitro in MCF-7 breast cancer cell lines . The docking studies were conducted to recognize the hypothetical binding motif of the title compounds within the active site of the aromatase enzyme .

Scientific Research Applications

  • Antitumor Applications :

    • A study identified 6-bromo-8-ethoxy-3-nitro-2H-chromene (BENC-511) as a potent antiproliferative agent against various tumor cell lines. It exhibited higher potency than S14161, another similar compound, in blocking AKT phosphorylation and inducing apoptosis in cancer cells. This compound also showed anti-angiogenesis activity (Yin et al., 2013).
    • BENC-511 was further studied for its effects on the proliferation and apoptosis of A549 human lung adenocarcinoma cells. It inhibited cell viability, suppressed proliferation and colony formation, and induced apoptosis by affecting various cellular pathways (Tian et al., 2019).
  • Chemical Synthesis and Structural Analysis :

    • Studies on related 3-nitro-2H-chromenes revealed interesting chemical properties and reactions. For instance, the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with 2-(1-phenylalkylidene)malononitriles led to the synthesis of functionalized 6-(trifluoromethyl)-6H-dibenzo[b,d]pyrans, highlighting the versatility of these compounds in chemical synthesis (Korotaev et al., 2013).
    • The structural analysis of compounds like (9R,10R,10aR)-9-(2-Bromophenyl)-10-nitro-6-phenyl-10,10a-dihydro-9H-benzo[c]chromene helped in understanding their molecular configurations, which is essential for designing effective therapeutic agents (Dufour et al., 2011).

properties

IUPAC Name

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Br3NO3/c16-10-3-1-8(2-4-10)15-13(19(20)21)6-9-5-11(17)7-12(18)14(9)22-15/h1-7,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYEGQBKPPSAVKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C(=CC3=C(O2)C(=CC(=C3)Br)Br)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Br3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dibromo-2-(4-bromophenyl)-3-nitro-2H-chromene

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